![molecular formula C21H20ClNO5S2 B2536577 5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-34-8](/img/structure/B2536577.png)
5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” is an organic compound. It has a molecular weight of 368.84 . It is also known as "4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide" .
Molecular Structure Analysis
The molecular formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis
The compound is an intermediate in the synthesis of glyburide . The detailed chemical reactions involving this compound are not available in the retrieved resources.Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C . It has a density of 1.4±0.1 g/cm3 . The compound has a molar refractivity of 125.9±0.4 cm3 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
Bioanalytical Method Development
A study by Zalavadia et al. (2016) developed and validated a bioanalytical method using micro-extraction and LC-MS/MS to quantify the target analyte in mouse plasma and whole blood. This method facilitates pharmacokinetic evaluation of compounds like 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide, addressing the lack of existing bioanalytical methods for its quantification in biological matrices (Zalavadia, 2016).
Anticancer and Enzyme Inhibition
Research into N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, as reported by Fatima et al. (2013), demonstrated promising activity against acetylcholinesterase enzyme, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Fatima et al., 2013).
Pharmacokinetics and Metabolic Studies
Kuo et al. (1993) explored the pharmacokinetics and metabolic interconversion of 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats. This study sheds light on the metabolic pathways and stability of such compounds, which is crucial for their development as therapeutic agents (Kuo et al., 1993).
Serotonin Receptor Studies
Research by Kepe et al. (2006) using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, quantified 5-HT(1A) receptor densities in Alzheimer's disease patients' brains. This highlights the compound's application in neurological research and its potential for developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Corrosion Inhibition Studies
Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, including compounds related to the target chemical, as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research opens up applications in industrial settings, particularly in materials science and engineering, to prevent corrosion-related damage (Fouda et al., 2020).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-27-15-6-8-16(9-7-15)30(25,26)20(19-4-3-11-29-19)13-23-21(24)17-12-14(22)5-10-18(17)28-2/h3-12,20H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOIGFVDCDBRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)
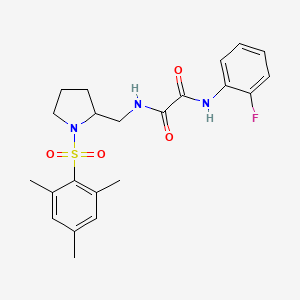
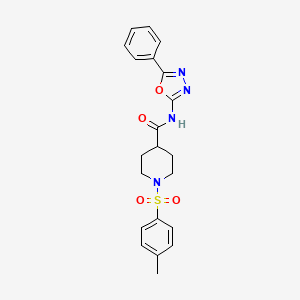

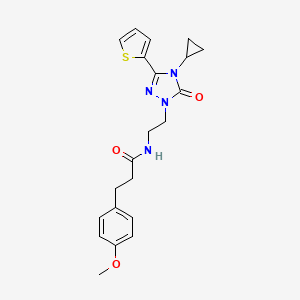
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)
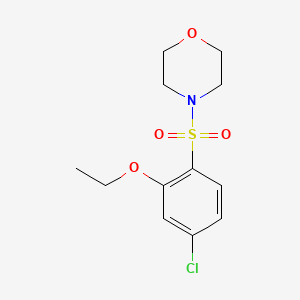
![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

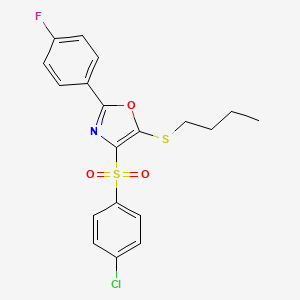
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)